molecular formula C46H51FN5O8P B181405 2'-F-Bz-dC Phosphoramidite CAS No. 161442-19-9

2'-F-Bz-dC Phosphoramidite

Cat. No.: B181405
CAS No.: 161442-19-9
M. Wt: 851.9 g/mol
InChI Key: CKKJPMGSTGVCJJ-GNUWXFRUSA-N
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Mechanism of Action

Target of Action

2’-F-Bz-dC Phosphoramidite, also known as 2’-Fluoro-N4-benzoyl-5’-O-dmt-2’-deoxycytidine-3’-CE-phosphoramidite, is primarily used in the synthesis of oligoribonucleotides . These oligoribonucleotides can be DNA, RNA, or their analogs . The compound’s primary targets are therefore the nucleic acid sequences that these oligoribonucleotides are designed to interact with .

Mode of Action

The compound interacts with its targets by hybridizing to the complementary nucleic acid sequences . The 2’-Fluoro modification in the compound helps the nucleosides adopt an RNA-type sugar conformation, which is more thermodynamically stable than the DNA-type sugar conformation . This increased stability enhances the compound’s binding affinity to its targets .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis and function of nucleic acids . By forming stable duplexes with RNA, the compound can inhibit the replication of viruses . It can also be used to synthesize antisense oligonucleotide analogs, which can induce apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound is used in the synthesis of oligoribonucleotides, which suggests that its bioavailability would depend on the properties of the resulting oligoribonucleotides .

Result of Action

The compound’s action results in the formation of stable duplexes with RNA, which can inhibit the replication of viruses . When used to synthesize antisense oligonucleotide analogs, the compound can induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by the recommended storage conditions . The compound’s efficacy can also be influenced by the presence of nucleases, although the corresponding phosphorothioate linkages are highly resistant .

Biochemical Analysis

Biochemical Properties

2’-F-Bz-dC Phosphoramidite plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for the synthesis of oligoribonucleotides .

Cellular Effects

The effects of 2’-F-Bz-dC Phosphoramidite on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2’-F-Bz-dC Phosphoramidite is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2’-F-Bz-dC Phosphoramidite change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’-F-Bz-dC Phosphoramidite vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-F-Bz-dC Phosphoramidite is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2’-F-Bz-dC Phosphoramidite is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-F-Bz-dC Phosphoramidite and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-Benzoyl-2’-deoxycytidine Phosphoramidite involves several steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Fluorination: The 2’-hydroxyl group is selectively fluorinated to introduce the fluoro group.

    Benzoylation: The amino group of the cytidine base is protected by benzoylation.

Industrial Production Methods

Industrial production of 2’-Fluoro-Benzoyl-2’-deoxycytidine Phosphoramidite typically involves automated synthesizers that carry out the sequential chemical reactions required for oligonucleotide synthesis. These synthesizers add phosphoramidites from the 3’ to 5’ direction, allowing for efficient and high-throughput production .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-Benzoyl-2’-deoxycytidine Phosphoramidite undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are oligonucleotides with enhanced stability and resistance to nuclease degradation, making them suitable for various research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-Benzoyl-2’-deoxycytidine Phosphoramidite is unique due to its specific modifications that enhance stability and binding affinity. The presence of the fluoro group at the 2’ position and the benzoyl protection of the amino group provide a balance of stability and reactivity, making it particularly suitable for therapeutic applications .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJPMGSTGVCJJ-GNUWXFRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51FN5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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